

Chemical and physical properties of Carbazochrome sodium sulfonate hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Carbazochrome sodium sulfonate hydrate
Cat. No.:	B11935121
	Get Quote

In-Depth Technical Guide to Carbazochrome Sodium Sulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Carbazochrome sodium sulfonate hydrate**, a hemostatic agent used to reduce capillary bleeding. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

Carbazochrome sodium sulfonate hydrate is an orange-yellow crystalline powder.^[1] It is a sodium salt of the sulfonic acid derivative of carbazochrome. The addition of the sodium sulfonate group enhances its solubility in water compared to its parent compound, carbazochrome.^[2]

Table 1: General Chemical Properties

Property	Value	References
Chemical Name	Monosodium (RS)-2,3,5,6-tetrahydro-1-methyl-6-oxo-5-semicarbazonoindole-2-sulfonate trihydrate	[1]
Synonyms	Adrenochrome semicarbazone sodium sulfonate, AC-17, Adona	[3]
CAS Number	51460-26-5 (anhydrous)	[3][4]
Molecular Formula	$C_{10}H_{11}N_4NaO_5S \cdot 3H_2O$	[5]
Molecular Weight	376.32 g/mol	[4][5]

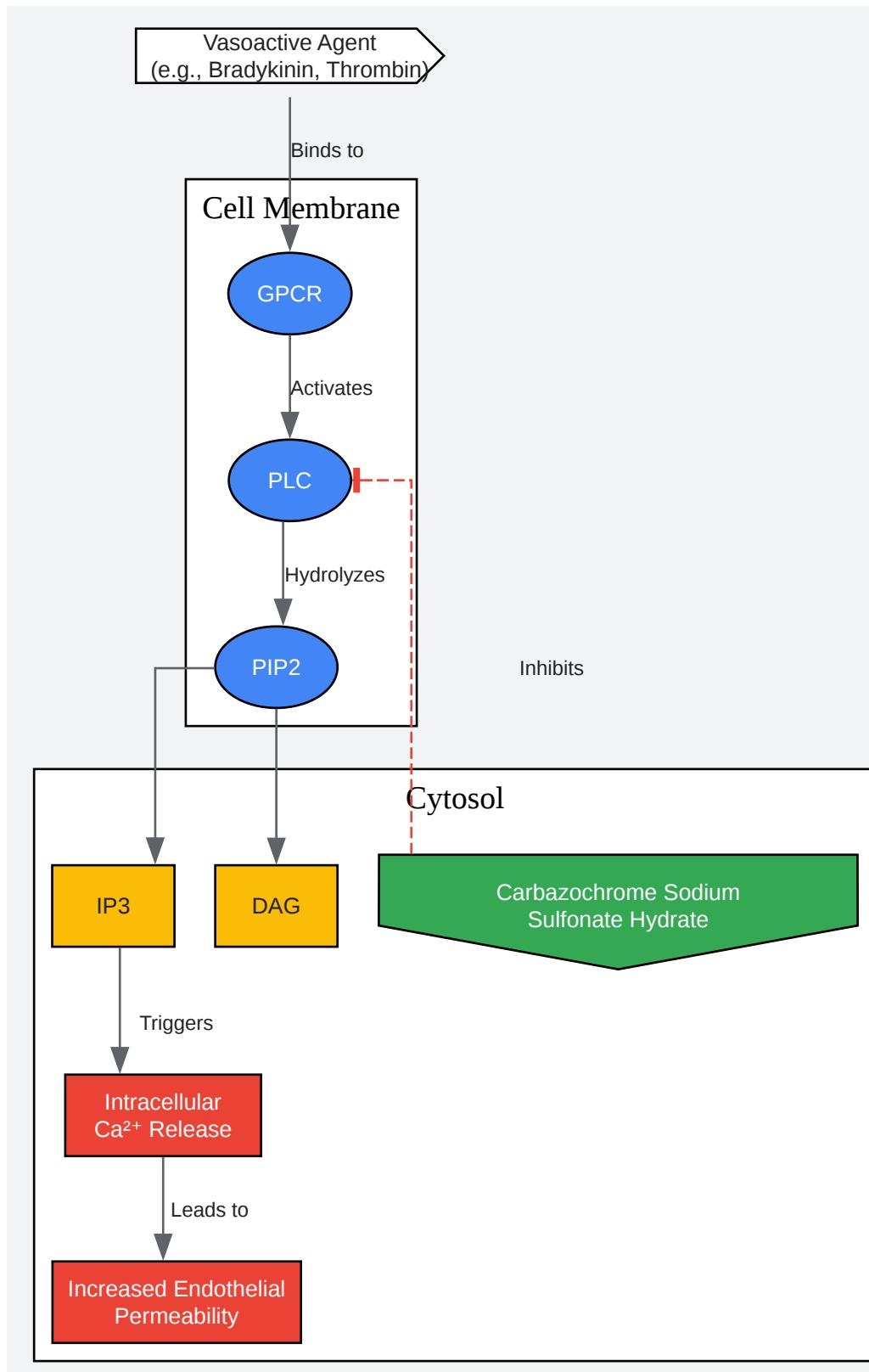
Table 2: Physical and Physicochemical Properties

Property	Value	References
Appearance	Orange-yellow, crystals or crystalline powder	[1]
Solubility	Sparingly soluble in water; Very slightly soluble in methanol and ethanol (95%); Practically insoluble in diethyl ether	[1]
Melting Point	Approximately 210°C (with decomposition)	[6]
pH (1 in 100 solution)	5.0 - 6.0	[1]
Optical Rotation	No optical rotation (1 in 100 solution)	[1]

Spectroscopic and Thermal Analysis

While detailed spectral data from primary literature is limited, certificates of analysis and patent literature confirm the identity of the compound using various spectroscopic techniques.

- **^1H NMR and ^{13}C NMR Spectroscopy:** ^1H NMR and ^{13}C NMR are used to confirm the chemical structure of **Carbazochrome sodium sulfonate hydrate**.[\[2\]](#)[\[7\]](#) While specific spectra are not readily available in the public domain, analysis would be consistent with the established molecular structure.
- **Infrared (IR) Spectroscopy:** The IR spectrum is used for the identification of the compound and is compared with a reference spectrum.
- **UV-Visible Spectroscopy:** A solution of Carbazochrome sodium sulfonate in water exhibits a characteristic absorption spectrum used for identification purposes.
- **Thermal Analysis (DSC/TGA):** Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine the thermal stability and decomposition profile of the hydrate. The TGA curve would show a weight loss corresponding to the three water molecules of hydration, followed by decomposition at higher temperatures. The DSC thermogram would indicate the endothermic events associated with dehydration and melting, as well as any exothermic decomposition events.


Mechanism of Action and Signaling Pathway

Carbazochrome sodium sulfonate functions as a hemostatic agent primarily by enhancing capillary stability and reducing vascular permeability.[\[8\]](#)[\[9\]](#) Its mechanism of action involves the inhibition of phosphatidylinositol hydrolysis in endothelial cells.[\[1\]](#)

Vasoactive agents like bradykinin and thrombin stimulate G-protein coupled receptors (GPCRs) on the endothelial cell surface, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2) into inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 triggers the release of intracellular calcium (Ca^{2+}), leading to a cascade of events that increase endothelial permeability, such as the formation of actin stress fibers and the disruption of cell-cell junctions.

Carbazochrome sodium sulfonate hydrate inhibits the agonist-induced hydrolysis of PIP_2 , thereby attenuating the downstream signaling cascade that leads to increased vascular

permeability. This helps to maintain the integrity of the endothelial barrier and reduce bleeding from capillaries.

[Click to download full resolution via product page](#)

Signaling pathway of Carbazochrome's effect on endothelial permeability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is used to determine the purity of **Carbazochrome sodium sulfonate hydrate** and to quantify any related substances.

- Chromatographic System:
 - Column: Octadecylsilane bonded silica gel for liquid chromatography (e.g., C18, 5 µm, 4.6 mm x 150 mm).
 - Mobile Phase: A gradient mixture of a phosphate buffer and a suitable organic solvent like acetonitrile or methanol.
 - Flow Rate: Typically 1.0 mL/min.
 - Detector: UV spectrophotometer at a specified wavelength.
- Procedure:
 - Standard Solution Preparation: Accurately weigh and dissolve a known amount of Carbazochrome sodium sulfonate reference standard in the mobile phase or a suitable solvent to obtain a solution of known concentration.
 - Sample Solution Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.
 - Chromatography: Inject equal volumes of the standard and sample solutions into the chromatograph.
 - Analysis: Compare the peak areas of the principal peak in the sample chromatogram with that of the standard chromatogram to determine the purity. Related substances are

quantified by comparing their peak areas to the area of the principal peak from a diluted standard solution.

UV-Visible Spectrophotometry for Identification

This protocol is for the qualitative identification of **Carbazochrome sodium sulfonate hydrate**.

- Apparatus: A suitable UV-Visible spectrophotometer.
- Procedure:
 - Solution Preparation: Prepare a dilute solution of the sample in water (e.g., 1 in 100,000).
 - Measurement: Record the UV-Vis absorption spectrum of the solution between 200 nm and 800 nm.
 - Analysis: The absorption spectrum should exhibit maxima and minima at the same wavelengths as that of a similar solution of the Carbazochrome sodium sulfonate reference standard.

Potentiometric Titration for Assay

This method is used for the quantitative determination of the **Carbazochrome sodium sulfonate hydrate** content.[\[1\]](#)

- Apparatus: A potentiometer with a suitable electrode system (e.g., glass and reference electrodes).
- Reagents:
 - Standardized solution of a suitable titrant (e.g., 0.1 M sodium hydroxide).
 - High-purity water.
- Procedure:
 - Sample Preparation: Accurately weigh a quantity of the sample and dissolve it in a sufficient volume of water.

- Titration: Immerse the electrodes in the sample solution and titrate with the standardized titrant. Record the volume of titrant added and the corresponding potential readings.
- Endpoint Determination: The endpoint of the titration is determined from the point of maximum inflection on the titration curve.
- Calculation: Calculate the percentage of **Carbazochrome sodium sulfonate hydrate** in the sample based on the volume of titrant consumed at the endpoint.

Solubility Determination

This protocol outlines a method to determine the solubility of **Carbazochrome sodium sulfonate hydrate** in various solvents.

- Method: Shake-flask method.
- Procedure:
 - Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
 - Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant and filter it to remove any suspended solid particles.
 - Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.
 - The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Melting Point Determination

This procedure is used to determine the melting point of **Carbazochrome sodium sulfonate hydrate**.

- Apparatus: A capillary melting point apparatus.
- Procedure:
 - Finely powder the dry sample.
 - Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
 - Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For substances that decompose, the temperature at which decomposition is observed is noted.

This technical guide provides a foundational understanding of the chemical and physical properties of **Carbazochrome sodium sulfonate hydrate**, along with standardized methods for its analysis. For further in-depth research and development, it is recommended to consult the cited references and relevant pharmacopeial monographs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CN108938626B - Carbazochrome sodium sulfonate pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]

- 3. Carbazochrome Sodium Sulfonate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Carbazochrome Sodium Sulfonate Hydrate | LGC Standards [lgcstandards.com]
- 6. 51460-26-5 · Carbazochrome Sodium Sulfonate Trihydrate · 035-25171 · 033-25172[Detail Information] | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CN104926710A - Carbazochrome sodium sulfonate and preparing method thereof - Google Patents [patents.google.com]
- 9. CN104926710B - Carbazochrome Sodium Sulfonate and its preparation method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chemical and physical properties of Carbazochrome sodium sulfonate hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935121#chemical-and-physical-properties-of-carbazochrome-sodium-sulfonate-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com